molecular formula C12H16N2O2 B2706500 4-(Piperazin-1-ylmethyl)benzoic acid CAS No. 220213-15-0

4-(Piperazin-1-ylmethyl)benzoic acid

Cat. No.: B2706500
CAS No.: 220213-15-0
M. Wt: 220.272
InChI Key: PNRGRAZXFRLSJE-UHFFFAOYSA-N
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Description

4-(Piperazin-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . This compound features a benzoic acid moiety linked to a piperazine ring via a methylene bridge. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperazin-1-ylmethyl)benzoic acid typically involves the reaction of 4-(Chloromethyl)benzoic acid with piperazine in the presence of an acid-binding agent . The reaction conditions often include the use of a suitable solvent and controlled temperature to ensure optimal yield. The process can be summarized as follows:

    Reactants: 4-(Chloromethyl)benzoic acid and piperazine.

    Solvent: A suitable organic solvent such as dichloromethane.

    Acid-binding agent: Triethylamine or similar.

    Reaction conditions: Stirring at room temperature or slightly elevated temperatures.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and scalability. The use of nanofiltration membranes to remove by-products and purify the final product is also common .

Chemical Reactions Analysis

Types of Reactions

4-(Piperazin-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The piperazine ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate or hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield benzoic acid derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

4-(Piperazin-1-ylmethyl)benzoic acid is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-(Piperazin-1-ylmethyl)benzoic acid involves its interaction with specific molecular targets. The piperazine ring can bind to various receptors or enzymes, modulating their activity. This interaction can affect biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylpiperazin-1-yl)methylbenzoic acid
  • 4-(Piperazin-1-ylmethyl)benzaldehyde

Uniqueness

4-(Piperazin-1-ylmethyl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for targeted research applications .

Properties

IUPAC Name

4-(piperazin-1-ylmethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c15-12(16)11-3-1-10(2-4-11)9-14-7-5-13-6-8-14/h1-4,13H,5-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNRGRAZXFRLSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944626
Record name 4-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220213-15-0
Record name 4-[(Piperazin-1-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90944626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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